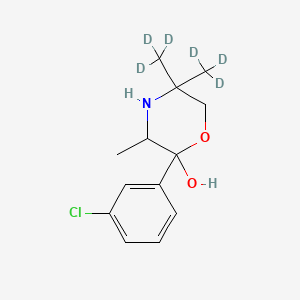

Bupropion morpholinol D6

Overview

Description

Hydroxy Bupropion D6, also known as (±)-Hydroxybupropion-D6, is a deuterated form of hydroxybupropion. Hydroxybupropion is the major active metabolite of bupropion, an antidepressant and smoking cessation drug. The compound is formed from bupropion by the liver enzyme CYP2B6 during first-pass metabolism . Hydroxy Bupropion D6 is often used as a stable-labeled internal standard for quantitation of hydroxybupropion levels in biological samples .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxy Bupropion D6 involves the deuteration of hydroxybupropionThis can be achieved through various chemical reactions, such as catalytic hydrogenation using deuterium gas or deuterated reagents .

Industrial Production Methods

Industrial production of Hydroxy Bupropion D6 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The final product is then purified and characterized using techniques like liquid chromatography and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

Hydroxy Bupropion D6 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert Hydroxy Bupropion D6 back to its parent compound, bupropion.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of Hydroxy Bupropion D6, as well as substituted derivatives depending on the reagents used .

Scientific Research Applications

Applications in Scientific Research

Bupropion morpholinol D6 is utilized in various research contexts, including:

-

Pharmacokinetics and Metabolism Studies:

- This compound serves as a stable isotope-labeled internal standard in liquid chromatography-mass spectrometry (LC-MS) analyses. This application allows for accurate quantification of bupropion and its metabolites in biological samples, facilitating pharmacokinetic studies and bioequivalence assessments .

- Therapeutic Monitoring:

- Neuroscience Research:

- Environmental Applications:

Case Study 1: Pharmacokinetic Analysis

A study conducted on healthy volunteers administered a single oral dose of bupropion hydrochloride (300 mg) examined the pharmacokinetics of bupropion and its metabolites using this compound as an internal standard. The results demonstrated reliable quantification of drug levels over time, aiding in the understanding of the drug's absorption and elimination profiles .

Case Study 2: Therapeutic Monitoring

In a clinical trial assessing the effectiveness of bupropion for major depressive disorder, researchers utilized this compound to monitor plasma concentrations of the drug and its metabolites. The findings indicated that maintaining specific plasma levels correlated with improved patient outcomes, showcasing the importance of personalized medicine .

Data Tables

| Application Area | Description |

|---|---|

| Pharmacokinetics | Used as an internal standard for LC-MS analysis |

| Therapeutic Monitoring | Helps tailor treatment plans based on drug levels |

| Neuroscience Research | Investigated for effects on neurotransmitter systems |

| Environmental Studies | Assessed for degradation pathways in water systems |

Mechanism of Action

Hydroxy Bupropion D6 exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, similar to its parent compound, bupropion. It binds to the norepinephrine transporter and the dopamine transporter, prolonging the duration of action of these neurotransmitters within the neuronal synapse . Additionally, Hydroxy Bupropion D6 acts as a non-competitive antagonist of nicotinic acetylcholine receptors, contributing to its effects on smoking cessation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Hydroxy Bupropion D6 include:

Threohydrobupropion: Another metabolite of bupropion with different pharmacological properties.

Erythrohydrobupropion: A metabolite of bupropion with distinct effects compared to hydroxybupropion.

Bupropion: The parent compound from which Hydroxy Bupropion D6 is derived.

Uniqueness

Hydroxy Bupropion D6 is unique due to its deuterated nature, which provides enhanced stability and allows for precise quantitation in analytical studies. Its role as a major active metabolite of bupropion also highlights its importance in understanding the pharmacokinetics and therapeutic effects of bupropion .

Biological Activity

Bupropion morpholinol D6 is a derivative of the well-known antidepressant and smoking cessation aid, bupropion. This compound has garnered attention due to its unique pharmacological properties and potential applications in therapeutic settings. Understanding its biological activity is crucial for assessing its efficacy and safety in clinical use.

This compound has the chemical formula C13H18ClNO2, characterized by a morpholinol moiety that enhances its interaction with biological systems. The compound's structure allows it to function as a norepinephrine and dopamine reuptake inhibitor, similar to its parent compound, bupropion.

Metabolism and Pharmacokinetics

The metabolism of this compound is primarily mediated by cytochrome P450 enzymes, particularly CYP2B6. This enzyme plays a significant role in the hydroxylation of bupropion, leading to the formation of active metabolites such as hydroxybupropion, which exhibits about 50% of the antidepressant activity of bupropion itself .

Key Pharmacokinetic Data

Biological Activity

This compound exhibits several biological activities that are relevant for its therapeutic use:

- Antidepressant Effects : Similar to bupropion, this compound inhibits the reuptake of norepinephrine and dopamine, contributing to its antidepressant effects. Clinical studies have shown significant improvements in depressive symptoms among patients treated with bupropion .

- Smoking Cessation : this compound may also aid in smoking cessation by reducing cravings and withdrawal symptoms associated with nicotine dependence.

- CYP2D6 Inhibition : Both bupropion and its metabolites inhibit CYP2D6, leading to significant drug interactions. For instance, co-administration with desipramine increases its area-under-the-curve (AUC) by fivefold due to decreased clearance .

Case Studies

Several case studies have highlighted the effects and potential adverse reactions associated with bupropion and its derivatives:

- Leukopenia Induction : A case report documented a patient developing leukopenia after starting treatment with bupropion hydrochloride. The leukocyte count dropped significantly during treatment but returned to normal after discontinuation, suggesting a possible idiosyncratic reaction to the drug .

- Drug Interaction with MDMA : In another study, patients taking bupropion experienced increased exposure to MDMA when both drugs were administered together, leading to enhanced mood effects but diminished heart rate responses .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying Bupropion Morpholinol D6 in biological matrices?

Deuterated standards like this compound are critical for method validation and precision in LC-MS or LC-PDA workflows. Stable isotope dilution using deuterated analogs minimizes matrix effects and improves accuracy during metabolite quantification . For example, LC-MS-TOF can resolve degradation impurities and confirm structural integrity via fragmentation patterns . Method validation should include specificity, linearity, and recovery studies across physiological pH and temperature ranges.

Q. What is the pharmacological significance of Bupropion Morpholinol in bupropion’s therapeutic effects?

Bupropion Morpholinol (hydroxybupropion) is a primary metabolite with ~17-fold higher plasma exposure than bupropion itself. It inhibits dopamine/norepinephrine transporters and α4β2 nicotinic receptors, contributing to antidepressant efficacy and reduced stimulatory side effects in vivo . Preclinical models suggest its activity in behavioral despair tests and reserpine antagonism, supporting its role in bupropion’s clinical profile .

Q. How does this compound aid in metabolic pathway studies?

As a deuterated internal standard, it enables precise tracking of hydroxybupropion pharmacokinetics (e.g., hepatic clearance, half-life) and differentiation from endogenous metabolites. Isotopic labeling reduces interference in mass spectrometry, facilitating quantification in complex matrices like plasma or urine .

Advanced Research Questions

Q. How do hepatic impairments influence this compound pharmacokinetics?

In alcoholic liver disease, the elimination half-life of hydroxybupropion increases significantly (21.1 vs. 32.2 hours), likely due to reduced CYP2B6 activity. However, inter-subject variability complicates AUC comparisons. Researchers should incorporate hepatic function markers (e.g., Child-Pugh scores) and genotype CYP2B6*6 polymorphisms to stratify metabolic capacity in study designs .

Q. What methodological challenges arise in enantiomeric analysis of bupropion metabolites?

this compound’s enantiomers (e.g., (R,R)-hydroxybupropion) are prone to racemization during storage or analysis, skewing clinical data. Chiral LC-MS with sub-ambient storage of samples (-80°C) and rapid processing is recommended. Studies must account for this instability when interpreting enantiomer ratios, particularly in populations like glomerulonephritis patients, where (R,R)-enantiomer dominance (83–94%) contrasts with healthy subjects .

Q. How can in vitro models identify novel bupropion metabolites for toxicological profiling?

Human liver microsomal incubations with deuterated bupropion can isolate reduced/hydroxylated metabolites via high-resolution MS. Structural elucidation requires complementary techniques like NMR or hydrogen-deuterium exchange to confirm sites of deuteration and metabolic pathways .

Q. What experimental models best differentiate bupropion’s antidepressant activity from its metabolites?

Murine behavioral despair tests (e.g., forced swim test) combined with receptor antagonism studies (e.g., prazosin for α1-adrenergic blockade) clarify metabolite-specific mechanisms. For instance, BW 306 (a hydroxybupropion analog) shows greater antidepressant efficacy than bupropion itself, while BW 287 is inactive .

Q. How do drug combinations involving bupropion affect its metabolite’s pharmacodynamics?

Isobolographic analysis reveals synergistic effects between bupropion and citalopram in the forced swim test, likely via complementary monoaminergic modulation. Additive effects with scopolamine suggest cholinergic interactions. Researchers should monitor hydroxybupropion levels in combination therapies to avoid off-target receptor activation .

Q. What role does CYP2B6 play in this compound biosynthesis, and how do inhibitors alter its kinetics?

CYP2B6 catalyzes bupropion’s hydroxylation to hydroxybupropion. Mechanism-based inhibitors like selegiline reduce metabolite formation in a dose-dependent manner. Kinetic assays (e.g., HPLC with varying substrate/inhibitor concentrations) quantify inactivation rates (kinact) and guide dose adjustments in polypharmacy studies .

Q. How do sphingolipid biosynthesis pathways intersect with bupropion metabolite analysis?

While not a direct participant, this compound’s deuterated methyl groups can trace metabolic byproducts in lipidomic studies. For example, sphingolipid enzymes like serine palmitoyltransferase (SPT) utilize alternative substrates (e.g., myristate), which may compete with bupropion’s metabolism under specific conditions .

Q. Methodological Considerations

- Analytical Rigor : Use deuterated internal standards for absolute quantification and cross-validate methods with unlabelled analogs.

- Population Stratification : Incorporate genetic (CYP2B6 polymorphisms) and clinical (hepatic/renal function) variables in pharmacokinetic models.

- Chiral Resolution : Prioritize enantiomer-specific assays to avoid misattribution of pharmacological effects.

Properties

IUPAC Name |

2-(3-chlorophenyl)-3-methyl-5,5-bis(trideuteriomethyl)morpholin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO2/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOBKSKAZMVBHT-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1(COC(C(N1)C)(C2=CC(=CC=C2)Cl)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216893-18-3 | |

| Record name | 2-(3-chlorophenyl)-3-methyl-5,5-bis(trideuteriomethyl)morpholin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.